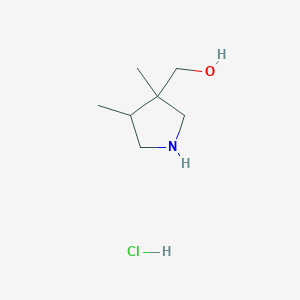![molecular formula C24H21N3O2 B2438173 3,5-二甲基-N-[4-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺 CAS No. 906149-85-7](/img/structure/B2438173.png)
3,5-二甲基-N-[4-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been the focus of scientific research. It is a derivative of quinazolinone, a class of compounds known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, involves various synthetic approaches . These methods are often used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .Molecular Structure Analysis
The molecular formula of 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is C24H21N3O2. It has a molecular weight of 383.451. Quinazolinone derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, are involved in various chemical reactions . These reactions are often used in the synthesis of related heterocycles .科学研究应用
Here is a comprehensive analysis of the scientific research applications of the compound “3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new cancer therapies .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory effects. It has been found to reduce inflammation in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. Its ability to scavenge free radicals makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit certain enzymes that are critical in various biological processes. For example, it has shown inhibitory effects on enzymes like tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission, respectively .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from damage and death caused by various neurotoxic agents. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Research
The compound has also been explored for its antiviral properties. It has demonstrated activity against several viruses, including influenza and herpes simplex virus, making it a potential candidate for developing new antiviral drugs .
Photodynamic Therapy
In the field of photodynamic therapy, this compound has been studied for its ability to act as a photosensitizer. When exposed to light, it can produce reactive oxygen species that can kill cancer cells or pathogens, offering a novel approach to treatment .
These applications highlight the versatility and potential of “3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide” in various fields of scientific research.
Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives
未来方向
Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development of these compounds as new antitubercular and anti-HIV agents .
属性
IUPAC Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)23(28)26-19-8-10-20(11-9-19)27-17(3)25-22-7-5-4-6-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIAVJVCULMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

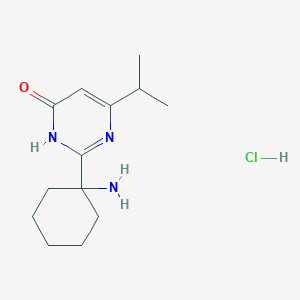


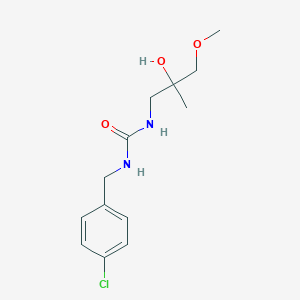
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)
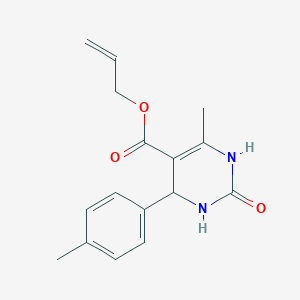
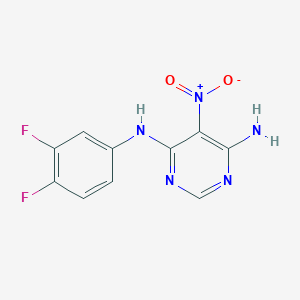
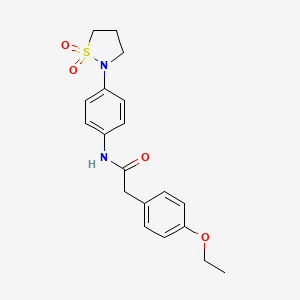
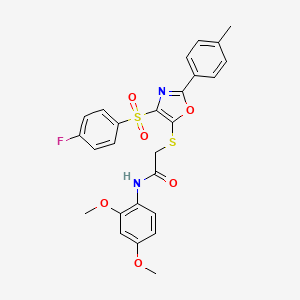
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)

![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)
